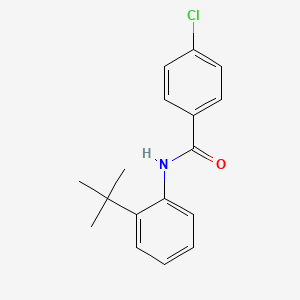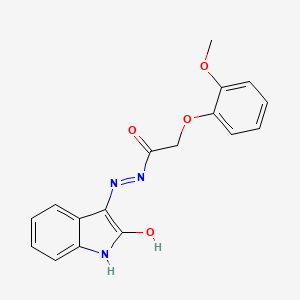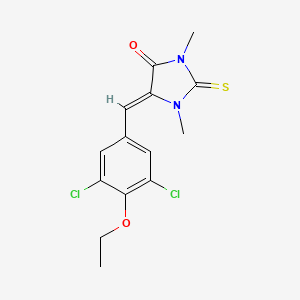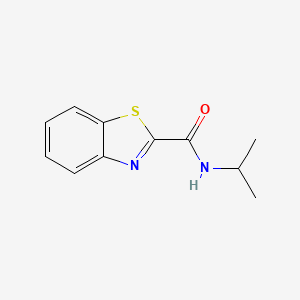
3-(4-fluorophenyl)-2-(2-furyl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-2-(2-furyl)-4(3H)-quinazolinone, also known as GW-501516 or Cardarine, is a synthetic drug that was initially developed to treat metabolic and cardiovascular diseases. However, it has gained popularity among bodybuilders and athletes due to its purported ability to enhance endurance and performance. In
Mechanism of Action
3-(4-fluorophenyl)-2-(2-furyl)-4(3H)-quinazolinone acts as a peroxisome proliferator-activated receptor delta (PPARδ) agonist. PPARδ is a nuclear receptor that regulates lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to increased fatty acid oxidation, improved glucose uptake, and reduced inflammation.
Biochemical and Physiological Effects:
This compound has been shown to improve endurance and performance in animal studies. It has also been shown to increase muscle fiber size and reduce muscle wasting in mice with muscular dystrophy. Additionally, it has been shown to improve insulin sensitivity and reduce inflammation in obese mice.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-fluorophenyl)-2-(2-furyl)-4(3H)-quinazolinone in lab experiments is its specificity for PPARδ. This allows researchers to investigate the specific effects of PPARδ activation without the confounding effects of other pathways. However, one limitation is that the long-term effects of this compound on human health are not yet fully understood.
Future Directions
Future research on 3-(4-fluorophenyl)-2-(2-furyl)-4(3H)-quinazolinone could focus on its potential use in the treatment of metabolic and cardiovascular diseases. It could also investigate its effects on muscle performance and recovery in athletes. Additionally, further studies could explore the long-term safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 3-(4-fluorophenyl)-2-(2-furyl)-4(3H)-quinazolinone involves the reaction of 2-furylamine and 4-fluorobenzaldehyde in the presence of a base, followed by cyclization with anthranilic acid. The final product is obtained after purification using column chromatography.
Scientific Research Applications
3-(4-fluorophenyl)-2-(2-furyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose metabolism, reduce inflammation, and protect against oxidative stress. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and muscular dystrophy.
properties
IUPAC Name |
3-(4-fluorophenyl)-2-(furan-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O2/c19-12-7-9-13(10-8-12)21-17(16-6-3-11-23-16)20-15-5-2-1-4-14(15)18(21)22/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSNDKDVRNKFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5770315.png)
![2-(ethylthio)-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5770323.png)

![3-chloro-4-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5770359.png)
![1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5770366.png)


![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5770382.png)


![3,5-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5770406.png)
![N-(2-methoxy-5-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5770411.png)
![6-methyl-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5770418.png)
![4-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5770430.png)